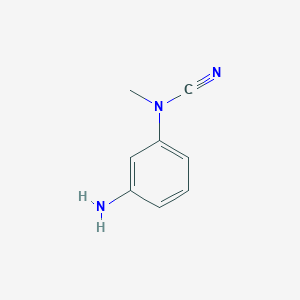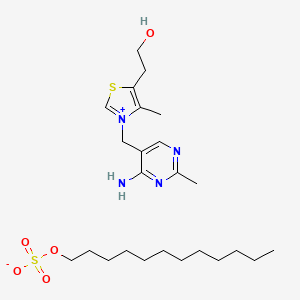
Thiamine lauryl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine lauryl sulphate, also known as thiamine dilauryl sulfate, is a derivative of thiamine (vitamin B1). It is a compound where thiamine is esterified with lauryl sulfate. This compound is known for its surfactant properties and is used in various applications, including the food industry and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of thiamine lauryl sulphate involves the reaction of thiamine or its salt with lauryl sulfuric acid or lauryl sulfate. The reaction typically occurs under controlled temperature conditions (35-55°C) and requires stirring for 0.2 to 10 hours . The reaction mixture is then subjected to partial crystallization under agitation, followed by drying to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation method involves similar steps but on a larger scale. The reaction mixture is often treated in a vacuum drier and then dried using a fluidized bed granulation drier to obtain uniform granular particles of this compound .
Chemical Reactions Analysis
Types of Reactions: Thiamine lauryl sulphate can undergo various chemical reactions, including oxidation, reduction, and substitution. The stability of thiamine derivatives is influenced by factors such as pH, temperature, and the presence of other chemicals .
Common Reagents and Conditions:
Oxidation: Thiamine derivatives can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: Substitution reactions may involve the replacement of functional groups in the thiamine molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of thiamine disulfide .
Scientific Research Applications
Thiamine lauryl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to microbial safety and as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and gene therapy.
Industry: Utilized in the food industry to enhance microbial safety and as a fortifying agent.
Mechanism of Action
The mechanism of action of thiamine lauryl sulphate involves its surfactant properties, which allow it to interact with biological membranes and proteins. It can disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, thiamine derivatives play a role in metabolic pathways, including the citric acid cycle and the pentose phosphate pathway .
Comparison with Similar Compounds
Sodium Lauryl Sulphate: Another surfactant with similar properties but different applications.
Thiamine Mononitrate: A thiamine derivative used as a dietary supplement.
Thiamine Chloride Hydrochloride: Another form of thiamine used in various applications.
Uniqueness: Thiamine lauryl sulphate stands out due to its dual functionality as both a thiamine derivative and a surfactant. This unique combination allows it to be used in diverse applications, from enhancing microbial safety in food products to potential therapeutic uses in medicine .
Properties
Molecular Formula |
C24H42N4O5S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dodecyl sulfate |
InChI |
InChI=1S/C12H17N4OS.C12H26O4S/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |
InChI Key |
MTXXFVINBMMRFR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
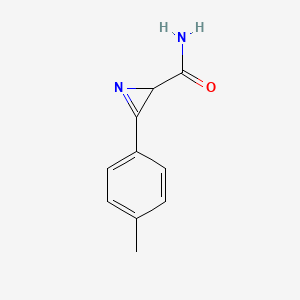
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)
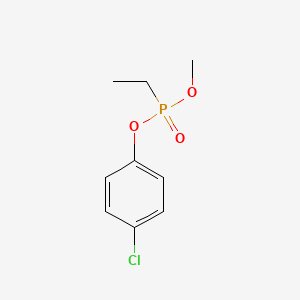

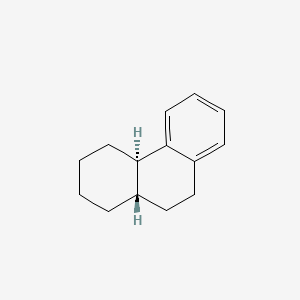
![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)


![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)

